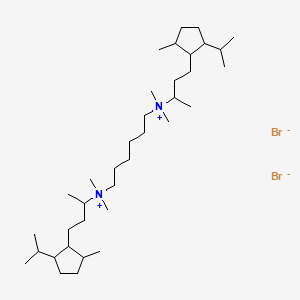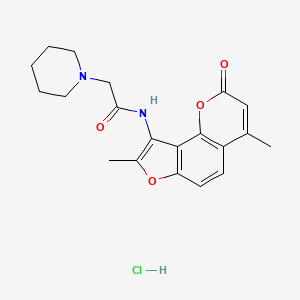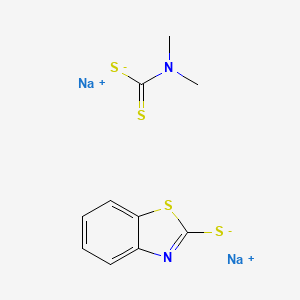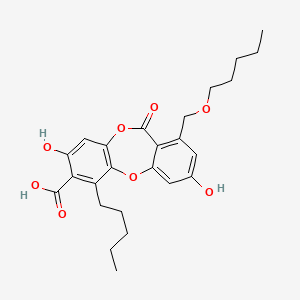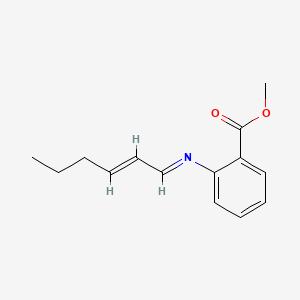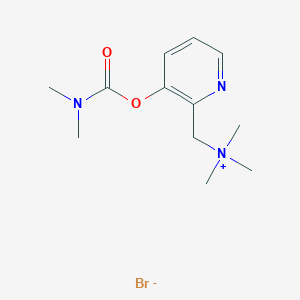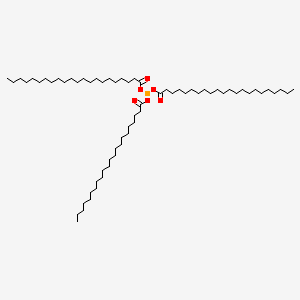
Iron tridocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron tridocosanoate is a chemical compound composed of iron and tridocosanoic acid It is a type of iron carboxylate, where the iron is bonded to the carboxylate groups of the tridocosanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron tridocosanoate can be synthesized through the reaction of iron salts with tridocosanoic acid. One common method involves the reaction of iron(III) chloride with tridocosanoic acid in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in the laboratory. The process would include the mixing of iron salts with tridocosanoic acid in a suitable solvent, followed by heating and stirring to promote the reaction. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Iron tridocosanoate can undergo various chemical reactions, including:
Oxidation: The iron center in this compound can be oxidized, leading to changes in its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) oxides, while reduction could produce iron(II) complexes.
Aplicaciones Científicas De Investigación
Iron tridocosanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iron-containing compounds and materials.
Biology: this compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and coatings due to its unique properties.
Mecanismo De Acción
Iron tridocosanoate can be compared with other iron carboxylates, such as iron stearate and iron palmitate. While these compounds share similar structures, this compound is unique due to the longer carbon chain of tridocosanoic acid, which can impart different physical and chemical properties. This uniqueness makes it suitable for specific applications where longer-chain carboxylates are preferred.
Comparación Con Compuestos Similares
- Iron stearate
- Iron palmitate
- Iron oleate
Propiedades
Número CAS |
20259-31-8 |
|---|---|
Fórmula molecular |
C66H129FeO6 |
Peso molecular |
1074.6 g/mol |
Nombre IUPAC |
docosanoate;iron(3+) |
InChI |
InChI=1S/3C22H44O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3*2-21H2,1H3,(H,23,24);/q;;;+3/p-3 |
Clave InChI |
BJQGLJQMEZUCGL-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Números CAS relacionados |
112-85-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


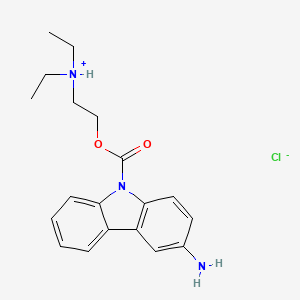


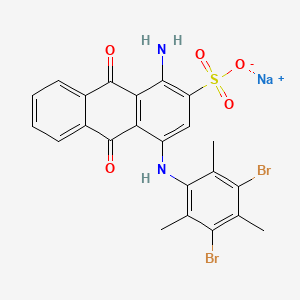
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
